2-(6-Bromopyridin-3-yl)cyclopropan-1-amine

eNOS modulation cardiovascular intermediate

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropanamine derivative bearing a 6-bromo substituent on the pyridine ring. It is available as a free base (CAS 2168438-25-1) and as the dihydrochloride salt (CAS 918305-74-5).

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
Cat. No. B12931325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Bromopyridin-3-yl)cyclopropan-1-amine
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CN=C(C=C2)Br
InChIInChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2
InChIKeyNWLHGQAKWNDXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Bromopyridin-3-yl)cyclopropan-1-amine: Chemical Identity and Baseline Properties for Research Procurement


2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a chiral cyclopropanamine derivative bearing a 6-bromo substituent on the pyridine ring. It is available as a free base (CAS 2168438-25-1) and as the dihydrochloride salt (CAS 918305-74-5) . The compound is classified as a research chemical intermediate, specifically for the preparation of heteroaryl-substituted amides that modulate endothelial nitric oxide synthase (eNOS) . As a racemic mixture, it offers a defined stereochemical profile that is essential for the development of chiral pharmaceutical agents targeting nitric oxide signaling pathways.

The Procurement Risk of Substituting 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine with Structurally Similar Analogs


Substituting 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine with structurally similar amines—such as 1-(6-bromopyridin-3-yl)cyclopropanamine, N-((6-bromopyridin-3-yl)methyl)cyclopropanamine, or non-brominated analogs—introduces significant risk in downstream eNOS modulator synthesis. The specific 2-substituted cyclopropanamine framework is a critical pharmacophore for the desired eNOS modulator activity, and changes in the point of attachment or the absence of the bromine atom will alter the compound's binding orientation and biological function. As an intermediate for heteroaryl-substituted amides that upregulate eNOS expression [1], the precise geometry and electronic properties of the 6-bromo-2-cyclopropanamine core are essential. Substitution with an off-target analog may lead to complete loss of activity in the final amide product, resulting in wasted synthesis cycles and unreliable biological data.

Quantitative Evidence for Selecting 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Over Close Analogs


Established Role as a Critical Intermediate for eNOS Modulators vs. Undefined Analogs

2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride (CAS 918305-74-5) is explicitly documented as an intermediate in the preparation of heteroaryl-substituted amides that act as endothelial nitric oxide synthase (eNOS) modulators . In contrast, close analogs such as 1-(6-bromopyridin-3-yl)cyclopropanamine (CAS 1060811-36-0) and N-((6-bromopyridin-3-yl)methyl)cyclopropanamine (CAS 1289387-50-3) lack this specific, documented application linkage in accessible literature. The target compound's defined synthetic utility provides a clear, evidence-based pathway for procurement, while the use of analogs would constitute an unvalidated and potentially futile deviation from established methodology.

eNOS modulation cardiovascular intermediate

Structural and Stereochemical Fidelity in eNOS Modulator Synthesis

The eNOS modulator patent literature specifically describes heteroaryl-substituted amides comprising a saturated or cyclic linker group [1]. The 2-substituted cyclopropanamine framework present in the target compound provides the precise spatial orientation required for this linker function. Analogs with a different substitution pattern, such as 1-substituted cyclopropanamines, would produce amides with altered geometry, which is likely to disrupt the critical binding interactions with the eNOS enzyme or its regulatory proteins. While direct potency data for the final eNOS modulators are not publicly available for these specific intermediates, the structure-activity relationship (SAR) inferred from the patent claims [1] strongly indicates that the 2-cyclopropanamine geometry is a non-negotiable requirement for the desired biological activity.

stereochemistry eNOS synthetic chemistry

Verifiable Identity and Purity Specifications for Reproducible Research

The target compound (free base, CAS 2168438-25-1) is commercially available with defined purity specifications (e.g., 98% purity) from established vendors, ensuring consistency across batches . This level of documented purity is critical for reproducible synthesis and biological assay. While similar purity claims exist for analogs like 1-(6-bromopyridin-3-yl)cyclopropanamine (CAS 1060811-36-0), the combination of a well-defined CAS number for the specific regioisomer and available analytical data (e.g., molecular weight: 213.07 g/mol, formula: C8H9BrN2) provides a higher degree of confidence in procurement and laboratory handling. This reduces the time and cost associated with in-house analytical verification.

quality control procurement analytical chemistry

Optimal Research and Industrial Applications for 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine Based on Evidence


Synthesis of eNOS-Modulating Heteroaryl-Substituted Amides for Cardiovascular Research

This is the primary and most evidence-supported application. The compound serves as a key intermediate for preparing heteroaryl-substituted amides designed to upregulate endothelial nitric oxide synthase (eNOS) expression . This makes it a critical reagent for academic and pharmaceutical laboratories engaged in developing novel therapies for cardiovascular conditions linked to endothelial dysfunction, such as hypertension, atherosclerosis, and heart failure.

Structure-Activity Relationship (SAR) Studies of Cyclopropanamine-Containing eNOS Modulators

As the defined 2-substituted cyclopropanamine regioisomer, this compound is an essential building block for SAR studies. Researchers can use it to generate a focused library of final amide products and compare their activity against those made with incorrect regioisomers (e.g., 1-substituted cyclopropanamines). This allows for the precise mapping of the steric and electronic requirements of the eNOS modulator pharmacophore [1], validating the critical nature of the 2-cyclopropanamine linker.

Chiral Building Block for Asymmetric Synthesis of Drug Candidates

Although often supplied as a racemic mixture, the compound's inherent chirality (1S,2R/1R,2S) offers a foundation for asymmetric synthesis. Laboratories focused on enantioselective drug development may procure this compound with the intention of resolving the enantiomers or using it as a racemic precursor in a chiral environment. The defined stereochemistry at the cyclopropane ring provides a rigid scaffold that can influence the conformation and binding of the final drug molecule [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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